molecular formula C8H16ClNO2 B13916181 Ethyl 2-(3-aminocyclobutyl)acetate hydrochloride

Ethyl 2-(3-aminocyclobutyl)acetate hydrochloride

Cat. No.: B13916181
M. Wt: 193.67 g/mol
InChI Key: BGKLFFBZDNJXIG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminocyclobutyl)acetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an ethyl ester group, an aminocyclobutyl moiety, and a hydrochloride salt, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-aminocyclobutyl)acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with 3-aminocyclobutanecarboxylic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminocyclobutyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-aminocyclobutyl)acetate hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-aminocyclobutyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(3-aminocyclobutyl)acetate hydrochloride can be compared with similar compounds such as mthis compound and ethyl 2-(4-aminocyclohexyl)acetate. These compounds share structural similarities but differ in their chemical properties and reactivity. The unique features of this compound, such as its specific functional groups and molecular configuration, contribute to its distinct behavior and applications.

List of Similar Compounds

  • Mthis compound
  • Ethyl 2-(4-aminocyclohexyl)acetate
  • Ethyl 2-(3-aminocyclopentyl)acetate

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

ethyl 2-(3-aminocyclobutyl)acetate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-6-3-7(9)4-6;/h6-7H,2-5,9H2,1H3;1H

InChI Key

BGKLFFBZDNJXIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1)N.Cl

Origin of Product

United States

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